molecular formula C18H16N2O5 B3966331 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B3966331
M. Wt: 340.3 g/mol
InChI Key: LQESQMJDLIEEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as NBDHEX, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. NBDHEX was first synthesized in 2005 by researchers at the University of Manchester and has since been extensively studied for its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of hexokinase 2 (HK2), an enzyme that plays a crucial role in the metabolism of cancer cells. HK2 is overexpressed in many types of cancer cells and is responsible for the increased glucose uptake and metabolism observed in these cells. This compound binds to HK2 and inhibits its activity, leading to a decrease in glucose metabolism and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting HK2, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2 and Cyclin D1. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis, further highlighting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for HK2. This allows researchers to selectively target cancer cells without affecting normal cells. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research. One limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. However, various formulations and modifications of this compound have been developed to overcome this limitation.

Future Directions

There are a number of future directions for research on 1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of focus is the development of new formulations and modifications of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Clinical trials are also needed to determine the safety and efficacy of this compound as a potential cancer therapy. Finally, researchers are exploring the potential of this compound as a tool for studying cancer metabolism and developing new cancer therapies based on metabolic targeting.

Scientific Research Applications

1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, this compound has been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply, further highlighting its potential as an anti-cancer agent.

properties

IUPAC Name

1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-19-15-10-6-4-8-13(15)18(23,17(19)22)11-16(21)12-7-3-5-9-14(12)20(24)25/h3-10,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQESQMJDLIEEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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